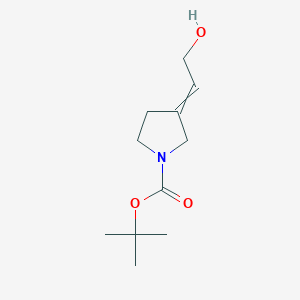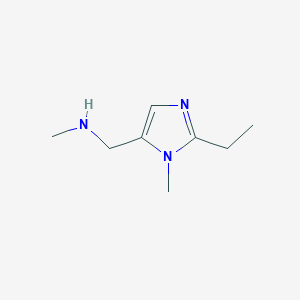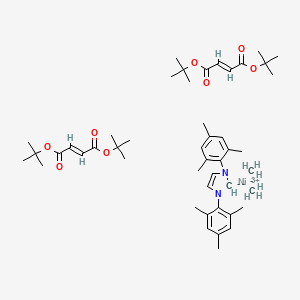![molecular formula C46H68ClN5O10 B14093654 2-[5-[5-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-2-ylidene]penta-1,3-dienyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium;chloride](/img/structure/B14093654.png)
2-[5-[5-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-2-ylidene]penta-1,3-dienyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[5-[5-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-2-ylidene]penta-1,3-dienyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium;chloride” is a complex organic molecule. It features multiple ethoxy groups, azido groups, and indolium structures, making it a compound of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the indolium core, the introduction of ethoxy chains, and the addition of azido groups. Typical reaction conditions might include:
Formation of the indolium core: This could involve a condensation reaction between an indole derivative and an aldehyde or ketone.
Introduction of ethoxy chains: This might be achieved through etherification reactions using ethylene glycol derivatives.
Addition of azido groups: This could involve nucleophilic substitution reactions where azide ions replace leaving groups such as halides.
Industrial Production Methods
Industrial production of such a complex molecule would require careful optimization of reaction conditions to maximize yield and purity. This might involve:
Batch or continuous flow reactors: To control reaction conditions precisely.
Purification techniques: Such as chromatography or crystallization to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The azido groups might be oxidized to form nitro groups.
Reduction: The azido groups could be reduced to amines.
Substitution: The ethoxy chains might be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation products: Nitro derivatives.
Reduction products: Amine derivatives.
Substitution products: Various substituted ethers or esters.
Applications De Recherche Scientifique
Chemistry
Synthesis of complex molecules: The compound can be used as a building block for more complex organic molecules.
Study of reaction mechanisms: Its reactions can provide insights into the mechanisms of organic transformations.
Biology
Bioconjugation: The azido groups can be used in click chemistry for bioconjugation with biomolecules.
Fluorescent labeling: The indolium core might be used for fluorescent labeling in biological assays.
Medicine
Drug development: Potential use as a precursor for pharmaceutical compounds.
Diagnostic tools: Use in the development of diagnostic imaging agents.
Industry
Material science: Use in the synthesis of advanced materials with specific properties.
Catalysis: Potential use as a catalyst or catalyst precursor in industrial processes.
Mécanisme D'action
The compound’s mechanism of action would depend on its specific application. For example:
Bioconjugation: The azido groups react with alkynes in a copper-catalyzed click reaction.
Fluorescent labeling: The indolium core absorbs light and emits fluorescence, which can be detected in assays.
Comparaison Avec Des Composés Similaires
Similar Compounds
Other indolium derivatives: Compounds with similar indolium cores but different substituents.
Azido-ethoxy compounds: Molecules with similar azido and ethoxy groups but different core structures.
Uniqueness
Combination of functional groups: The unique combination of azido, ethoxy, and indolium groups makes this compound versatile for various applications.
Complex structure: The complexity of the molecule provides opportunities for studying intricate reaction mechanisms and developing advanced materials.
Propriétés
Formule moléculaire |
C46H68ClN5O10 |
|---|---|
Poids moléculaire |
886.5 g/mol |
Nom IUPAC |
2-[5-[5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-2-ylidene]penta-1,3-dienyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium;chloride |
InChI |
InChI=1S/C46H68N5O10.ClH/c1-45(2)39-35-37(60-33-31-58-29-27-56-24-23-54-20-19-52-7)13-15-41(39)50(5)43(45)11-9-8-10-12-44-46(3,4)40-36-38(14-16-42(40)51(44)6)61-34-32-59-30-28-57-26-25-55-22-21-53-18-17-48-49-47;/h8-16,35-36H,17-34H2,1-7H3;1H/q+1;/p-1 |
Clé InChI |
CKLDNAAAZOJWFY-UHFFFAOYSA-M |
SMILES canonique |
CC1(C2=C(C=CC(=C2)OCCOCCOCCOCCOC)[N+](=C1C=CC=CC=C3C(C4=C(N3C)C=CC(=C4)OCCOCCOCCOCCOCCN=[N+]=[N-])(C)C)C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-Ethoxyphenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093589.png)

![7-(2-chloro-6-fluorobenzyl)-3,4,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14093597.png)
![Methyl 3-(4-fluorophenyl)-8-(3-iodoprop-2-enyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B14093600.png)
![methyl (2S,3S,4S,5R,6R)-3-hydroxy-4,5-bis(phenylmethoxy)-6-[[(1R,2S,4S,5R,6R)-3,8,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl]oxy]oxane-2-carboxylate](/img/structure/B14093604.png)
![(E)-3-(but-2-en-1-yl)-8-(4-(dimethylamino)phenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14093616.png)

![2-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1,3-dimethylbenzene](/img/structure/B14093620.png)
![[8-Bromo-7-(2-chloro-benzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-purin-1-yl]-acetic acid ethyl ester](/img/structure/B14093622.png)
![Methyl 4-{3-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-4,5-dioxo-1-(2-phenylethyl)pyrrolidin-2-yl}benzoate](/img/structure/B14093627.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide](/img/structure/B14093634.png)

![8-(4-(dimethylamino)phenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14093642.png)

